molecular formula C19H32N2OS B4753911 3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea

3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea

Cat. No.: B4753911
M. Wt: 336.5 g/mol
InChI Key: YXFMSQIDKXWVEB-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methoxy group, a methyl group, and a dipentylthiourea moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with dipentylamine. The reaction is carried out under mild conditions, usually at room temperature, in an organic solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of metalloenzymes and other metalloproteins. Additionally, the methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxy-5-methylphenyl)-1,1-dipentylurea: Similar structure but with a urea moiety instead of thiourea.

    3-(2-Methoxy-5-methylphenyl)-1,1-dipentylisothiourea: Contains an isothiourea group.

    3-(2-Methoxy-5-methylphenyl)-1,1-dipentylthiocarbamate: Features a thiocarbamate group.

Uniqueness

3-(2-Methoxy-5-methylphenyl)-1,1-dip

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-1,1-dipentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2OS/c1-5-7-9-13-21(14-10-8-6-2)19(23)20-17-15-16(3)11-12-18(17)22-4/h11-12,15H,5-10,13-14H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFMSQIDKXWVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C(=S)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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